1-Allyl-3,7-dimethyl-8-sulfophenylxanthine 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
Brand Name: Vulcanchem
CAS No.: 149981-25-9
VCID: VC20754607
InChI: InChI=1S/C16H16N4O5S/c1-4-9-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)10-5-7-11(8-6-10)26(23,24)25/h4-8H,1,9H2,2-3H3,(H,23,24,25)
SMILES: CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)N(C2=O)CC=C)C
Molecular Formula: C16H16N4O5S
Molecular Weight: 376.4 g/mol

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine

CAS No.: 149981-25-9

VCID: VC20754607

Molecular Formula: C16H16N4O5S

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine - 149981-25-9

Description

Pharmacokinetics

The compound is noted for its water solubility, which enhances its bioavailability in biological systems. Its pharmacokinetic profile is still under investigation, but it is expected to exhibit rapid distribution and clearance due to its solubility characteristics.

  • Biochemical Analysis

Research indicates that 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine interacts with various biomolecules and influences cellular functions:

  • Cell Signaling: It modulates signaling pathways related to inflammation and immune responses.

  • Neurotransmission: Its antagonistic properties are being explored in the context of neurological disorders and neuroprotection during ischemic events.

Cellular Effects

The compound's antagonism at the adenosine A2 receptor can lead to alterations in gene expression and cellular metabolism, potentially affecting cell proliferation and survival.

  • Scientific Research Applications

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine has been employed in various research contexts:

  • Neuroprotection Studies: It has shown promise in reducing neuronal damage in stroke models by antagonizing adenosine receptors during ischemic conditions.

  • Inflammatory Response Modulation: Studies suggest that it may lower inflammatory markers by influencing adenosine receptor signaling pathways.

Comparison with Similar Compounds

The compound can be compared with other xanthine derivatives such as caffeine, theophylline, and theobromine:

CompoundStructure CharacteristicsPrimary Uses
CaffeineMethylated xanthineStimulant found in coffee
TheophyllineMethylated xanthineTreatment for respiratory diseases
TheobromineMethylated xanthineFound in chocolate; mild stimulant
1-Allyl-3,7-dimethyl-8-sulfophenylxanthineSulfonate group; allyl substitutionResearch on adenosine receptor activity
  • Case Studies and Research Findings

Several studies highlight the therapeutic potential of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine:

  • Neuroprotection in Stroke Models: Research indicates that it may mitigate neuronal damage during ischemic events by blocking adenosine receptors .

  • Inflammatory Response Modulation: Investigations show that it can reduce inflammatory markers through modulation of adenosine receptor signaling pathways .

These findings underline its potential applications in treating conditions associated with adenosine receptor activity.

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine represents a valuable compound for scientific research due to its unique properties as an adenosine A2 receptor antagonist. Its diverse applications range from neuroprotection to inflammation modulation, making it a subject of interest for future pharmacological studies and therapeutic developments. As research progresses, further elucidation of its mechanisms and effects will enhance our understanding of its potential clinical applications.

CAS No. 149981-25-9
Product Name 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
Molecular Formula C16H16N4O5S
Molecular Weight 376.4 g/mol
IUPAC Name 4-(3,7-dimethyl-2,6-dioxo-1-prop-2-enylpurin-8-yl)benzenesulfonic acid
Standard InChI InChI=1S/C16H16N4O5S/c1-4-9-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)10-5-7-11(8-6-10)26(23,24)25/h4-8H,1,9H2,2-3H3,(H,23,24,25)
Standard InChIKey CDMZOKMMANFJMU-UHFFFAOYSA-N
SMILES CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)N(C2=O)CC=C)C
Canonical SMILES CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)N(C2=O)CC=C)C
Synonyms 4-[2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1-(2-propenyl)-1H-purin-8-yl]benzenesulfonic Acid;
PubChem Compound 1365
Last Modified Sep 14 2023

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